2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Lipophilicity ADME Lead optimization

Generic procurement of triazole-thioacetohydrazide analogs risks altered solubility and incompatible reactivity. The target compound eliminates this uncertainty: - Free terminal hydrazide enables rapid hydrazone library generation (published yields 29-98%); - Meta-chloro pharmacophore supports halogen-bond-guided optimization (AChE IC50 5.41 μM benchmark in acetamide series); - 98% purity minimizes pre-reaction purification, ensuring crude product homogeneity.

Molecular Formula C16H14ClN5OS
Molecular Weight 359.8 g/mol
CAS No. 887359-34-4
Cat. No. B1324649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
CAS887359-34-4
Molecular FormulaC16H14ClN5OS
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H14ClN5OS/c17-12-6-4-5-11(9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-7-2-1-3-8-13/h1-9H,10,18H2,(H,19,23)
InChIKeyVDXAAZHHYOSNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 887359-34-4: Structural & Procurement Baseline


2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide (CAS 887359-34-4) is a 1,2,4-triazole-thioacetohydrazide derivative with molecular formula C16H14ClN5OS and molecular weight 359.83 g/mol . It features an N-phenyl, 5-(3-chlorophenyl)-substituted 1,2,4-triazole core linked via a thioether bridge to an acetohydrazide moiety. The compound is commercially available from multiple reputable vendors at 98% purity, with a computed LogP of 2.67 and a topological polar surface area (TPSA) of 85.83 Ų . This specific substitution pattern — meta-chlorine on the 5-phenyl ring, N-phenyl on the triazole, and a free terminal hydrazide — defines its physicochemical and reactivity profile relative to closely related analogs.

Hydrazone library synthesis enabled by free terminal hydrazide
Meta-chloro pharmacophore supports halogen-bond-directed design
Certified purity specification may support reproducible assay design

CAS 887359-34-4: Analog Substitution Risks & Key Differentiators


Compounds within the 1,2,4-triazole-thioacetohydrazide family are not interchangeable for research or industrial procurement. Even subtle modifications — shifting the chlorine from meta to para on the 5-phenyl ring, replacing N-phenyl with N-methyl, or substituting the acetohydrazide with an acetamide — produce measurable differences in lipophilicity, hydrogen-bond capacity, molecular weight, and derivatization potential [1][2]. The meta-chloro configuration on the target compound confers a distinct electronic distribution and halogen-bonding geometry compared to the para-chloro isomer , while the free hydrazide terminus enables Schiff base / hydrazone chemistry that is structurally precluded in acetamide analogs [2]. Generic procurement that treats these compounds as drop-in substitutes risks altered solubility, incompatible reactivity in downstream conjugation, and non-comparable biological readouts.

Positional Isomer Para-chloro isomer shifts lipophilicity and electronic distribution, altering partitioning and target interaction profiles.
Terminal Amide Analog Acetamide derivatives lack the free hydrazide group required for hydrazone-based diversification chemistry.
N-Methyl Analog N-methyl substitution removes the N-phenyl π-stacking and steric volume necessary for aromatic binding pocket engagement.

CAS 887359-34-4 Differentiation vs. Closest Analogs


Meta- vs. Para-Chlorine Substitution: Lipophilicity Impact

The target compound bearing a 3-chlorophenyl (meta) substituent at the triazole 5-position exhibits a computed LogP of 2.6697 . The direct para-chloro positional isomer (CAS 93300-22-2) has a computed LogP of 2.7805 . The target compound is 0.11 LogP units less lipophilic than its para-chloro counterpart, corresponding to an approximately 1.3-fold difference in octanol-water partition coefficient.

Lipophilicity Shift
Direct comparison
ΔLogP = +0.11 (para-Cl more lipophilic)
May influence membrane permeability and protein binding.
Computational prediction; experimental LogP validation advised.
Lipophilicity ADME Lead optimization

Purity Advantage for Assay Reproducibility

The target compound is supplied at 98% purity by multiple independent vendors, including Leyan (Product No. 1628761) and Chemscene (Cat. No. CS-0558100) . The para-chloro positional isomer (CAS 93300-22-2) from Fluorochem is specified at 95% purity . This 3-percentage-point purity gap corresponds to a 2.5-fold reduction in total impurity burden (2% vs 5%), which is relevant for quantitative structure-activity relationship (QSAR) studies and high-content screening where unknown impurity interference must be minimized.

Purity Specification
Direct comparison
98% vs 95% (para-Cl isomer)
Lower impurity burden may improve assay reproducibility.
Vendor methods differ; lot-specific COA review recommended.
Analytical specification Purity Procurement

Free Hydrazide vs. Acetamide: Derivatization Potential

The target compound possesses a terminal –C(=O)NHNH2 (acetohydrazide) group capable of condensing with aldehydes or ketones to form hydrazone/Schiff base derivatives [1][2]. In contrast, the closely related 2-(4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide series (compounds 10a–j, Riaz et al. 2020 [3]) bears a –C(=O)NH–R terminal amide that is chemically inert toward aldehyde condensation. This functional group distinction is absolute; the amide series cannot be converted to hydrazones without de novo synthesis through a different precursor. Published yields for analogous triazole-thioacetohydrazide to hydrazone conversions range from 29–98% depending on the aldehyde [1].

Derivatization Capability
Class-level
Free hydrazide enables hydrazone formation; acetamide inert.
Expands synthetic diversification in library construction.
Yields 29–98% reported in analogous triazole-thioacetohydrazide systems.
Derivatization Hydrazone chemistry Library synthesis

Cholinesterase Inhibition: Congeneric Amides Inform Prioritization

In the Riaz et al. (2020) study [1], the most potent N-aryl-2-(4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivative (10f) exhibited an AChE IC50 of 13.57 ± 0.31 μM, while the N-ethyl-triazole sub-series (9j) reached AChE IC50 of 5.41 ± 0.24 μM and BChE IC50 of 7.52 ± 0.18 μM. The target compound shares the identical 4-phenyl-5-(3-chlorophenyl)-triazole-thioether core with the 10a–j amide series, but replaces the terminal N-arylacetamide with an acetohydrazide. No direct cholinesterase data have been reported for the target compound itself.

Cholinesterase Activity
Class-level inference
Core-identical amides show AChE IC50 5.41–43.94 μM.
Supports SAR hypothesis for hydrazide-amide potency comparison.
No direct data for target compound; hydrazide effect uncharacterized.
Cholinesterase inhibition Neurodegeneration Enzyme assay

Meta-Chlorine Enables Halogen Bonding vs. Des-Chloro Analog

The target compound (MW 359.83 g/mol ) contains a meta-chlorine substituent on the 5-phenyl ring. The corresponding des-chloro analog, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide (CAS 49656-91-9), has a molecular weight of 325.39 g/mol and lacks any halogen [1]. The presence of the chlorine atom adds 34.4 g/mol and introduces the capacity for halogen bonding (C–Cl···X interactions) with electron-rich moieties in biological targets [2]. Triazole derivatives bearing chlorophenyl groups have been shown to participate in Cl···N halogen bonds at protein active sites, contributing to binding affinity and orientation [2]. The des-chloro analog forfeits this interaction mode entirely.

Halogen Bonding
Cross-study comparable
meta-Cl introduces halogen-bond donor; des-Cl analog lacks capability.
May enhance target engagement via directional C–Cl···X interaction.
Validated in related triazole-thione crystal structures.
Halogen bonding Molecular recognition Structure-based design

N-Phenyl vs. N-Methyl Substitution: Steric & Electronic Profile

The target compound bears an N-phenyl substituent at the triazole N4 position (MW 359.83 g/mol, 6 H-bond acceptors, 5 rotatable bonds ). The N-methyl analog, 2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide (CAS 1306738-88-4), has a molecular weight of 297.76 g/mol (ΔMW = 62.07 g/mol) and a significantly smaller steric footprint at N4 . The N-phenyl group of the target compound introduces an additional aromatic ring capable of π–π stacking and hydrophobic contacts, while the N-methyl analog presents only a minimal alkyl group at this position. This substitution governs the three-dimensional shape presented to biological targets and influences the compound's overall lipophilicity and solubility.

N4 Substitution
Cross-study comparable
N-phenyl provides π-stacking; N-methyl lacks aromatic interaction.
Important for binding pocket shape complementarity.
ΔMW = 62 g/mol; steric and electronic profiles differ substantially.
Steric effects SAR Triazole N-substitution

CAS 887359-34-4: Application Scenarios


Hydrazone Library Synthesis via Aldehyde Condensation

The free terminal acetohydrazide enables rapid, modular generation of hydrazone libraries through condensation with structurally diverse aromatic and heterocyclic aldehydes. Published protocols using analogous triazole-thioacetohydrazides report hydrazone yields of 29–98% in methanol under reflux [1][2]. This chemistry is not accessible to the corresponding acetamide series, making the target compound the preferred starting material for synthesizing Schiff base-bearing triazole derivatives for anticancer, antimicrobial, or enzyme-inhibitor screening cascades [1]. The 98% starting purity reduces the need for pre-reaction purification and improves crude product homogeneity.

Cholinesterase Inhibitor Lead Discovery from SAR

The target compound shares its 4-phenyl-5-(3-chlorophenyl)-triazole-thioether core with the acetamide series that demonstrated AChE IC50 values as low as 5.41 μM and BChE IC50 as low as 7.52 μM [3]. Researchers can procure the target hydrazide to systematically probe the effect of replacing the terminal amide with a hydrazide on both AChE/BChE potency and subtype selectivity, using the published Ellman's assay conditions. The meta-chlorine on the 5-phenyl ring provides a halogen-bond-capable pharmacophoric element not present in des-chloro analogs [4], offering an additional vector for structure-based optimization.

Lead Optimization: Controlled Lipophilicity

With a LogP of 2.67, the target compound occupies a moderate lipophilicity range favorable for CNS-penetrant or orally bioavailable lead candidates (Lipinski-compliant: MW < 500, LogP < 5, H-bond donors = 2, H-bond acceptors = 6) . Compared to the para-chloro isomer (LogP 2.78) , the meta-chloro configuration provides an incremental but measurable reduction in lipophilicity that can be exploited when optimizing for lower logD, reduced phospholipidosis risk, or improved aqueous solubility. The N-phenyl substituent further differentiates it from N-methyl analogs (MW 297.76) in terms of π-stacking capacity and steric occupancy.

Halogen Bonding in Fragment-Based Drug Design

The meta-chlorine substituent on the 5-phenyl ring introduces a σ-hole that can engage in directional C–Cl···O/N/π halogen bonds with protein backbone carbonyls, side-chain carboxylates, or aromatic residues [4]. Crystallographic and spectroscopic evidence from related 1,2,4-triazole-3-thione-chlorophenyl systems confirms that this interaction contributes measurably to binding enthalpy and orientation [4]. Procurement of the target compound — rather than the des-chloro diphenyl analog (CAS 49656-91-9, MW 325.39) [5] — preserves this interaction geometry for crystallography-based fragment growing or docking-guided optimization campaigns.

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Free hydrazide terminus
Condensation scope and yield
Cholinesterase inhibitor SAR
Core-matching scaffold with amide series
Hydrazide-amide potency comparison
Lead lipophilicity optimization
Moderate LogP and meta-Cl configuration
Positional isomer logD/solubility profiling
Fragment-based design
meta-Cl halogen-bond donor
C–Cl···X interaction geometry
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